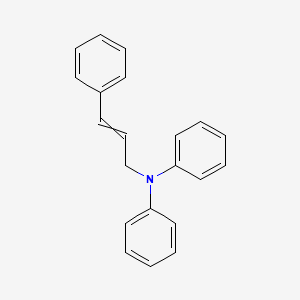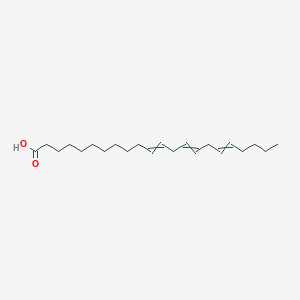
1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde: is a macrocyclic compound that belongs to the family of tetraazacyclododecanes. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications. The presence of three carboxaldehyde groups in this compound enhances its reactivity and potential for functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the condensation of triethylenetetramine with diethyl oxalate in a methanolic solution, followed by the addition of ethanol to precipitate the cyclic product . Another approach uses triethylenetetramine and dithiooxamide as starting materials, followed by reduction and cyclization steps .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the concentration of reactants, temperature, and pH of the reaction mixture. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxylic acid.
Reduction: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarbinol.
Substitution: Various N-substituted derivatives depending on the substituent used.
Scientific Research Applications
1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes are studied for their catalytic properties and potential use in chemical synthesis.
Biology: Employed in the development of metal-based probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential in targeted drug delivery systems. The compound can be functionalized to attach therapeutic agents, allowing for targeted delivery to specific tissues or cells.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as donor sites, coordinating with metal ions to form highly stable chelates. This property is exploited in various applications, such as imaging and drug delivery, where the compound can be used to transport metal ions to specific targets within the body .
Comparison with Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A widely used chelating agent in medical imaging and radiotherapy.
1,4,7-Triazacyclononane: A smaller macrocyclic compound with three nitrogen atoms, used in similar applications but with different coordination properties.
Uniqueness: 1,4,7,10-Tetraazacyclododecane-1,4,7-tricarboxaldehyde is unique due to the presence of three reactive aldehyde groups, which provide additional sites for functionalization. This allows for the design of more complex and versatile compounds compared to its analogs. The ability to form stable metal complexes while offering multiple functionalization sites makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
289685-84-3 |
|---|---|
Molecular Formula |
C11H20N4O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1,4,7,10-tetrazacyclododecane-1,4,7-tricarbaldehyde |
InChI |
InChI=1S/C11H20N4O3/c16-9-13-3-1-12-2-4-14(10-17)6-8-15(11-18)7-5-13/h9-12H,1-8H2 |
InChI Key |
MXMPYKMOMVBEBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1)C=O)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


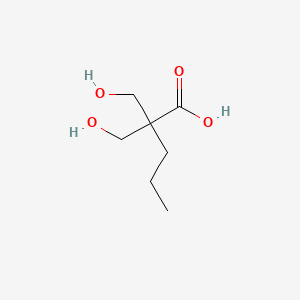
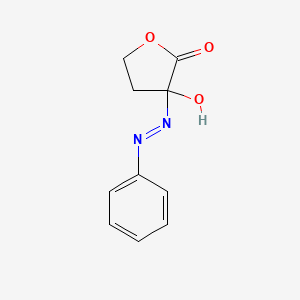
![2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione)](/img/structure/B12565431.png)
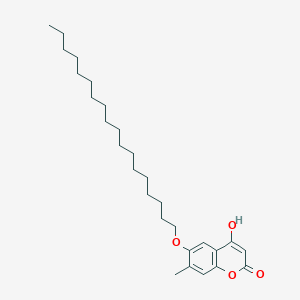
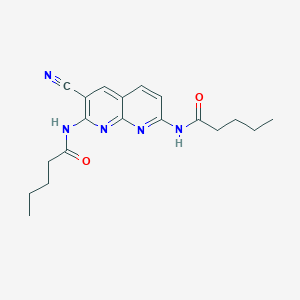
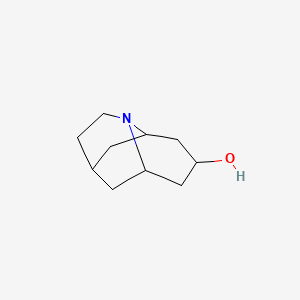
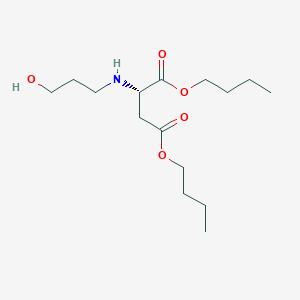
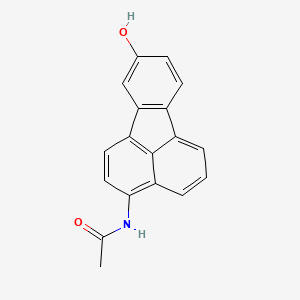

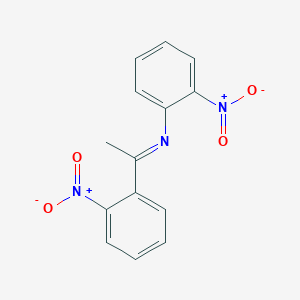
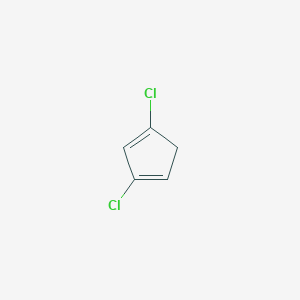
![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)
